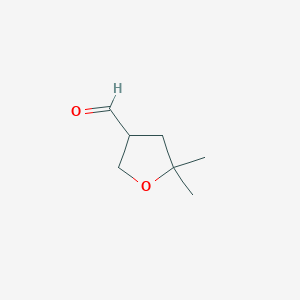
5,5-Dimethyltetrahydrofuran-3-carbaldehyde
Übersicht
Beschreibung
5,5-Dimethyltetrahydrofuran-3-carbaldehyde is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 g/mol . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Dimethyltetrahydrofuran-3-carbaldehyde include a molecular weight of 128.17 g/mol . The predicted density is 1.027±0.06 g/cm3 , and the predicted boiling point is 169.5±23.0 °C .Wissenschaftliche Forschungsanwendungen
Biofuel Potential
5,5-Dimethyltetrahydrofuran (DMTHF) and related oxolanes, such as tetrahydrofuran and 2-methyltetrahydrofuran, have been studied for their potential as next-generation biofuels. These compounds exhibit promising properties, including high enthalpies of formation, specific heats, and bond dissociation energies, suggesting they could be clean-burning biofuel options. However, the formation of intermediate aldehydes during combustion might pose challenges. The study expands on the data available for these compounds, highlighting their significance in the search for sustainable energy sources (Simmie, 2012).
Antiseptic Properties
Research into the sulfur-containing analogs of 2,5-bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehydes, such as 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde, has demonstrated their strong antiseptic properties. These compounds exhibit a bacteriostatic effect, making them potent and safe antiseptics. This study explored their reactions with alcohols to derive new biologically active derivatives, offering insights into the synthesis and potential applications of these antiseptic compounds (Keiko et al., 2008).
Synthetic Building Blocks
The efficient synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals from 1,1-dimethoxyacetone and polyfluorinated carboxylic acid esters has been developed. This approach includes a Claisen type condensation, highlighting the potential of these compounds as novel functionalized fluorinated building blocks for chemical synthesis. Such advancements indicate the role of DMTHF derivatives in expanding the toolkit for organic synthesis, particularly in creating fluorinated compounds with diverse applications (Chizhov et al., 2017).
Green Chemistry Synthesis
A novel approach for the green chemistry synthesis of Dihydropyridines C-Glycosylated compounds has been explored using 6-methoxy-2, 2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde as a glycosylated-based aldehyde. This method, employing ionic liquid under ultrasound irradiation, signifies a move towards environmentally friendly synthetic processes. It showcases the importance of DMTHF derivatives in facilitating green chemistry methodologies for synthesizing complex organic compounds (Sedaghat & Madjdpour, 2018).
Safety and Hazards
The safety precautions for handling 5,5-Dimethyltetrahydrofuran-3-carbaldehyde include keeping the container tightly closed, handling under inert gas, and protecting from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with eyes, skin, or clothing should be avoided . It should not be breathed in, and should only be used outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
5,5-dimethyloxolane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-6(4-8)5-9-7/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXHUDYZPAVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyltetrahydrofuran-3-carbaldehyde | |
CAS RN |
1824186-46-0 | |
| Record name | 5,5-Dimethyltetrahydrofuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)


![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
